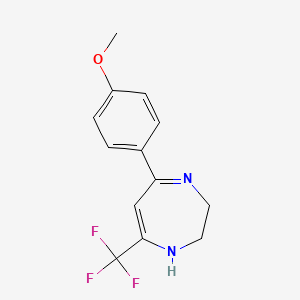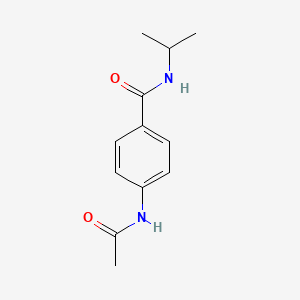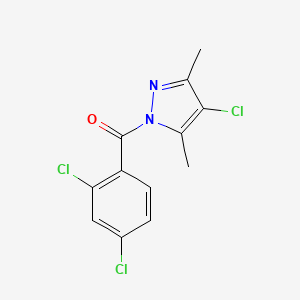
5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazepine derivatives often involves condensation reactions, with specific methods tailored to introduce various substituents like the 4-methoxyphenyl and trifluoromethyl groups. For instance, the one-pot double condensation reaction can lead to the formation of similar diazepine derivatives, demonstrating the synthetic accessibility of such compounds (Ahumada et al., 2016).
Molecular Structure Analysis
The molecular structure of diazepine derivatives, including the arrangement of substituents and ring conformation, is crucial for understanding their chemical behavior. X-ray diffraction analysis often reveals their molecular identities and geometries, confirming the presence of specific tautomeric forms in both solution and solid-state (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, reflecting their reactivity and functional group compatibility. The presence of a trifluoromethyl group can significantly influence their chemical properties, such as reactivity towards nucleophiles or electrophiles. Studies on similar compounds show the potential for diverse chemical transformations (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of diazepine derivatives, including solubility, melting points, and crystalline structure, are affected by their molecular structure. The substituents play a crucial role in determining these properties, with the 4-methoxyphenyl and trifluoromethyl groups likely contributing to distinct physical characteristics compared to other diazepine derivatives.
Chemical Properties Analysis
The chemical properties of “5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine” are shaped by its functional groups and molecular structure. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group impact its acidity, basicity, and reactivity in chemical reactions. These properties dictate its behavior in organic synthesis and its interactions with other chemical entities.
For further scientific exploration and details on diazepine derivatives, including “5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine,” the provided citations offer a comprehensive foundation (Ahumada et al., 2016); (Crich & Smith, 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-19-10-4-2-9(3-5-10)11-8-12(13(14,15)16)18-7-6-17-11/h2-5,8,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVZCEPDJVEPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)
![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)
![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)
![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)
![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)
![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)
![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)